1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate
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Overview
Description
1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate is a synthetic organic compound with a molecular formula of C10H18N4O2. This compound is characterized by the presence of an azido group attached to a piperidine ring, which is further substituted with tert-butyl and methyl groups. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,4-dibromobutane and ammonia.
Introduction of the Azido Group: The azido group is introduced by reacting the piperidine derivative with sodium azide under suitable conditions.
Substitution with Tert-butyl and Methyl Groups: The final step involves the substitution of the piperidine ring with tert-butyl and methyl groups using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group leads to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate involves the interaction of its azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkenes and alkynes, forming triazoles. These reactions are often catalyzed by copper(I) ions and are widely used in click chemistry. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-azidopiperidine-1-carboxylate: Similar structure but lacks the methyl group.
4-Azidopiperidine-1-carboxylic acid tert-butyl ester: Similar azido and piperidine moieties but different substituents.
Uniqueness
1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and make it suitable for specific synthetic applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-11(2,3)20-10(18)16-7-5-12(6-8-16,14-15-13)9(17)19-4/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTDISURQSHYKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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